tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
CAS No.:
Cat. No.: VC17888136
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO2 |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
| Standard InChI | InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1 |
| Standard InChI Key | ZOMNYTOUFQZSDZ-JOYOIKCWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@]12CCC[C@H]1CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)C12CCCC1CNC2 |
Introduction
Chemical Identity and Structural Features
The compound tert-butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate features a bicyclic framework consisting of a cyclopentane ring fused to a pyrrolidine ring. The stereochemistry at the 3a and 6a positions is critical, with the (3aS,6aR) configuration imposing a specific three-dimensional orientation that influences its reactivity and biological interactions.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 211.305 g/mol.
Stereochemical Configuration
The compound exists as a single enantiomer, distinguishing it from racemic mixtures commonly encountered in synthetic intermediates. The (3aS,6aR) configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in related derivatives .
Spectroscopic Identifiers
-
SMILES:
-
InChIKey:
-
CAS Registry: 2089245-46-3 (for the racemic form).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate typically involves multi-step processes:
-
Cyclization: Formation of the bicyclic core via intramolecular aldol condensation or ring-closing metathesis.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric catalysis to isolate the (3aS,6aR) configuration .
Key Reaction Conditions
-
Temperature: 0–25°C for Boc protection to minimize side reactions.
-
Catalysts: Palladium-based catalysts for stereoselective cyclization .
Pharmaceutical and Synthetic Applications
Drug Discovery
The compound’s rigid bicyclic structure mimics natural alkaloids, making it a scaffold for designing:
-
Protease Inhibitors: Its ability to occupy enzyme active sites is leveraged in antiviral drug candidates.
-
GPCR Modulators: Structural analogs show affinity for G-protein-coupled receptors involved in neurological disorders .
Synthetic Intermediates
-
Cross-Coupling Reactions: The Boc group facilitates Suzuki-Miyaura couplings for introducing aryl or heteroaryl substituents .
-
Peptide Mimetics: Incorporation into peptidomimetics enhances metabolic stability compared to linear peptides.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 378.2 ± 52.0 °C (predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (predicted) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| pKa | -0.63 ± 0.40 (predicted) |
Biological Activity and Computational Insights
Predicted Interactions
Molecular docking studies suggest high affinity for:
-
Serotonin Receptors: and subtypes due to hydrophobic pocket complementarity.
-
HIV-1 Protease: Hydrogen bonding with catalytic aspartate residues .
In Vitro Studies
While empirical data for this specific enantiomer is limited, analogs demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume